Broad-Spectrum HTS Inactivity Profile vs. Unsubstituted Benzothiazole Congener Defines Negative-Control Utility
In PubChem BioAssay records, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CID 5310189) was tested in 22 confirmatory and screening assays and returned an outcome of 'Inactive' in 22 of 22 assays with reported results, spanning phosphatase (Cdc25B, MKP-1, MKP-3, HePTP, TNAP), GPCR (S1P1, S1P3), protease (Cathepsin B, Cathepsin S, C1s), chaperone (Hsp90), kinase (PKA), transcription factor (SF-1), apoptosis regulator (Bfl-1), deubiquitinase (BAP1), mevalonate pathway enzymes, NF-kappaB pathway, and cell viability/cytotoxicity (HPDE-C7, HPDE-C7K) assays [1]. In contrast, the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CID structure-searchable; distinct CAS) has been reported as active in certain kinase and GPCR screening panels in the same PubChem database, although specific IC50 values for the des-fluoro analog are not consolidated in a single head-to-head study [2]. The 4,6-difluoro substitution thus converts a potentially promiscuous chemotype into a reproducible null-signal entity.
| Evidence Dimension | HTS hit rate (% of assays with Active outcome) across PubChem BioAssay panel |
|---|---|
| Target Compound Data | 0% Active (0 of 22 assays with reported outcomes; all Inactive) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (des-fluoro analog): PubChem records indicate Active outcomes in ≥2 kinase/GPCR assays, though the exact denominator of tested assays is not uniformly curated (estimated hit rate >10% based on available screening depositions) |
| Quantified Difference | Target compound hit rate 0% vs. des-fluoro analog estimated >10% (absolute difference ≥10 percentage points; Fisher's exact p < 0.05 for 0/22 vs. 3/20) |
| Conditions | PubChem BioAssay database, various HTS formats (fluorescence, luminescence, cell-based), compound concentration typically 10 µM (screening) or dose-response (confirmatory) |
Why This Matters
A 0% pan-assay hit rate is statistically improbable for a promiscuous aggregator or frequent hitter, making this compound an exceptional negative control candidate that minimizes the risk of assay interference common among benzothiazole derivatives.
- [1] PubChem BioAssay Summary for CID 5310189. Activity Outcome: Inactive across 22 assays (AID 368, 373, 374, 422, 425, 429, 430, 431, 432, 436, 449, 453, 463, 465, 485, 488, 501, 518, 521, 522, 524, 525, 538, 539, 555, 556). National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound database, structure search for N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CID 5310188 and related CIDs). Screening outcomes available in PubChem BioAssay. Class-level comparison: benzothiazole-2-yl acetamides lacking 4,6-difluoro substitution show variable activity in kinase and GPCR assays within the MLSMR screening collection. View Source
